molecular formula C9H7F2NO B13077997 3-(2,3-Difluoro-phenoxy)propanenitrile

3-(2,3-Difluoro-phenoxy)propanenitrile

Cat. No.: B13077997
M. Wt: 183.15 g/mol
InChI Key: ZNHIZGIRMGNHGO-UHFFFAOYSA-N
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Description

3-(2,3-Difluoro-phenoxy)propanenitrile is a nitrile-containing compound featuring a propanenitrile backbone substituted with a 2,3-difluorophenoxy group. The molecular formula is inferred as C₉H₇F₂NO, with a molecular weight of 183.16 g/mol (calculated based on analogs). Such compounds are often intermediates in pharmaceuticals or agrochemicals due to their versatile nitrile functionality and tunable substituent effects.

Properties

IUPAC Name

3-(2,3-difluorophenoxy)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c10-7-3-1-4-8(9(7)11)13-6-2-5-12/h1,3-4H,2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHIZGIRMGNHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2,3-Difluoro-phenoxy)propanenitrile typically involves the reaction of 2,3-difluorophenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the phenoxy group. The reaction is typically conducted in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

3-(2,3-Difluoro-phenoxy)propanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-(2,3-Difluoro-phenoxy)propanenitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,3-Difluoro-phenoxy)propanenitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its target, leading to improved therapeutic effects .

Comparison with Similar Compounds

3-(2-Fluorophenoxy)propanenitrile (CAS 111140-91-1)

  • Molecular Formula: C₉H₈FNO
  • Molecular Weight : 165.16 g/mol
  • Substituents : Single fluorine at the phenyl 2-position.
  • Properties : Lower molecular weight and reduced electron-withdrawing effects compared to difluoro analogs. The XLogP3 value is 1.8 , indicating moderate lipophilicity .

3-(3,5-Difluoro-phenoxy)propanenitrile (CAS 844648-16-4)

  • Molecular Formula: C₉H₇F₂NO
  • Molecular Weight : 183.16 g/mol (calculated)
  • Substituents : Fluorines at phenyl 3- and 5-positions.
  • Assay purity ≥98% .
  • Applications : Key intermediate in Tegoprazan synthesis, a potassium-competitive acid blocker used for gastroesophageal reflux disease .

3-[(2-Fluorophenyl)sulfonyl]propanenitrile

  • Molecular Formula: C₉H₈FNO₂S
  • Molecular Weight : 213.23 g/mol
  • Substituents : Sulfonyl group at phenyl 2-position.
  • Properties : The sulfonyl group increases polarity (topological polar surface area >33 Ų) and reactivity, making it suitable for nucleophilic substitution reactions .

3-(2,3-Dimethoxyphenyl)-3-(1,3-dithian-2-yl)propanenitrile (CAS 87783-44-6)

  • Molecular Formula: C₁₅H₁₉NO₂S₂
  • Molecular Weight : 309.45 g/mol
  • Substituents : Dimethoxy and dithian groups.
  • Properties : The dithian moiety enhances stability in acidic conditions, while methoxy groups contribute to electron-donating effects. Used in complex synthetic routes for heterocyclic compounds .

Comparative Analysis

Table 1: Key Properties of 3-(2,3-Difluoro-phenoxy)propanenitrile and Analogs

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound Not available C₉H₇F₂NO 183.16 (inferred) 2,3-difluorophenoxy Hypothesized use in drug intermediates
3-(2-Fluorophenoxy)propanenitrile 111140-91-1 C₉H₈FNO 165.16 2-fluorophenoxy General organic synthesis
3-(3,5-Difluoro-phenoxy)propanenitrile 844648-16-4 C₉H₇F₂NO 183.16 3,5-difluorophenoxy Tegoprazan intermediate
3-[(2-Fluorophenyl)sulfonyl]propanenitrile Not available C₉H₈FNO₂S 213.23 2-fluorophenyl sulfonyl High-polarity reactions
3-(2,3-Dimethoxyphenyl)-3-(1,3-dithian-2-yl)propanenitrile 87783-44-6 C₁₅H₁₉NO₂S₂ 309.45 Dimethoxy, dithian Specialty heterocyclic synthesis

Key Observations :

Fluorine Substitution :

  • The 2,3-difluoro isomer (target compound) likely exhibits stronger electron-withdrawing effects than the 2-fluoro analog, enhancing nitrile reactivity. Compared to the 3,5-difluoro isomer, steric and electronic differences may alter binding affinity in pharmaceutical contexts.
  • Sulfonyl vs. Ether Linkages : The sulfonyl analog has higher polarity and molecular weight, favoring applications in sulfonamide-based drug design.

Biological Relevance :

  • The 3,5-difluoro isomer’s role in Tegoprazan highlights the importance of fluorine positioning for target specificity . The 2,3-difluoro variant may offer distinct pharmacokinetic profiles due to altered metabolism.

Synthetic Utility :

  • The dithian-containing compound demonstrates how heteroatom incorporation expands utility in multi-step syntheses, though at the cost of increased molecular complexity.

Biological Activity

3-(2,3-Difluoro-phenoxy)propanenitrile is a compound of growing interest in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of difluorophenyl and nitrile groups, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F2NC_10H_8F_2N. The presence of fluorine atoms in the phenoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its role as a pharmaceutical intermediate and its potential therapeutic applications.

Anticancer Potential

Fluorinated compounds have been noted for their anticancer properties. A case study involving a series of fluorinated phenoxy compounds revealed that modifications to the phenyl ring could enhance cytotoxicity against various cancer cell lines. The specific effects of this compound on cancer cells remain to be fully elucidated but warrant further investigation.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
2-FluorophenolAntibacterialS. aureus
4-Difluoromethoxyphenyl NitrileAnticancerHeLa Cells
2,3-Difluorophenyl Acetic AcidAntimicrobialB. subtilis
This compoundPotential AnticancerTBD (To Be Determined)Ongoing Research

Case Studies and Research Findings

Case Study: Antimicrobial Efficacy

In a comparative study of various fluorinated compounds, researchers found that those with electron-withdrawing groups exhibited enhanced antimicrobial activity. The study emphasized the importance of structural modifications in developing new antibiotics. Although this compound was not directly tested, its structure aligns with those exhibiting similar properties.

Research Findings: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of fluorinated phenoxy compounds on cancer cell lines highlighted the role of the phenyl ring's substitution pattern in modulating activity. Compounds with multiple fluorine substitutions demonstrated increased potency against resistant cancer cell lines. This finding supports further exploration into this compound as a potential anticancer agent.

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